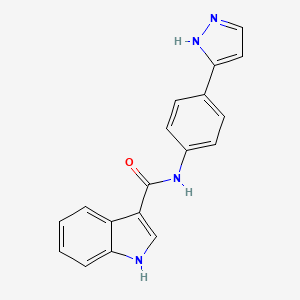

N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide

Description

Properties

IUPAC Name |

N-[4-(1H-pyrazol-5-yl)phenyl]-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O/c23-18(15-11-19-17-4-2-1-3-14(15)17)21-13-7-5-12(6-8-13)16-9-10-20-22-16/h1-11,19H,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUDTCVPNDVGSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 1H-pyrazole-3-carboxylic acid, 4-bromoaniline, and indole-3-carboxylic acid.

Step 1 Formation of 4-(1H-pyrazol-3-yl)aniline:

Step 2 Formation of N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of indole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a catalyst like iron or aluminum chloride.

Major Products

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Halogenated or nitro-substituted derivatives of the phenyl ring.

Scientific Research Applications

Pharmaceutical Development

Anticancer Properties

Research indicates that N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide exhibits significant anticancer activity. The compound's structure allows it to interact effectively with various biological targets involved in cancer progression. Molecular docking studies suggest that it binds to enzymes critical for tumor growth and metastasis, enhancing its potential as an anticancer agent.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It has been shown to inhibit the activity of pro-inflammatory cytokines and enzymes, making it a candidate for the treatment of inflammatory diseases. Studies have indicated that similar compounds can reduce edema and pain in animal models, suggesting potential therapeutic uses in treating conditions like arthritis and other inflammatory disorders .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of this compound:

- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines, including breast (MCF7), lung (A549), and colon (HT29) cancers. The observed IC50 values indicate strong anticancer activity, making it a promising candidate for further development .

- In Vivo Studies : Animal model studies have corroborated its anti-inflammatory effects, showing significant reductions in paw edema in carrageenan-induced models compared to control groups .

Future Directions in Research

The ongoing research into this compound focuses on:

- Mechanistic Studies : Further elucidating the mechanisms by which this compound exerts its biological effects will be crucial for understanding its full therapeutic potential.

- Optimization of Derivatives : Chemical modifications to enhance potency and selectivity against specific targets are being explored, potentially leading to more effective therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

TNIK Inhibitors: Positional Isomerism

Example Compound : N-(5-(Phenyl)-1H-pyrazol-3-yl)-1H-indol-5-amine derivatives ()

- Structural Differences : The analog attaches pyrazole directly to the indole’s 5-position via an amine linkage, whereas the target compound links pyrazole to the 4-position of a phenyl group connected to indole-3-carboxamide.

- The 3-carboxamide in the target compound may enhance interactions with kinase ATP-binding pockets compared to the 5-amine in the analog .

Asciminib (ABL001): Core Heterocycle Variation

Example Compound : N-(4-(Chlorodifluoromethoxy)phenyl)-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-3-yl)-pyridine-3-carboxamide ()

- Structural Differences :

- Core : Asciminib uses a pyridine ring instead of indole.

- Substituents : Includes chlorodifluoromethoxy and hydroxypyrrolidinyl groups absent in the target compound.

- Functional Impact :

Pyrazolo-Pyrimidine Derivatives: Substitution Complexity

Example Compound: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

- Structural Differences : Features a pyrazolo[3,4-d]pyrimidine core fused to a chromen-4-one system, with fluorophenyl and sulfonamide groups.

- Fluorine atoms enhance metabolic stability but may increase toxicity risks .

Chlorinated Pyrazole Carboxamides: Halogen Effects

Example Compound : 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()

- Structural Differences : Multiple chloro substituents on phenyl rings and a pyridylmethyl group.

- Functional Impact: Chlorine atoms enhance lipophilicity and binding to hydrophobic kinase pockets.

Indazole Bioisosteres: Core Modifications

Example Compound : 6-[2-Chloro-4-(3-methyl-2-oxo-1(2H)-pyridinyl)phenyl]-N-(4-pyridinylmethyl)-1H-indazole-3-carboxamide ()

- Structural Differences : Replaces indole with indazole and includes a chloro-methyl-oxo-pyridinyl group.

- Functional Impact :

- Indazole’s dual nitrogen atoms improve metabolic stability compared to indole.

- The pyridinylmethyl group may enhance solubility but reduce blood-brain barrier penetration relative to the target compound’s phenyl-pyrazole group .

Biological Activity

N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and therapeutic implications, supported by recent research findings and data tables.

Compound Overview

This compound integrates the structural motifs of indole and pyrazole, both of which are known for their diverse pharmacological properties. The presence of a carboxamide group enhances solubility and interaction with biological targets, making it a candidate for various therapeutic applications, particularly in oncology and inflammation-related disorders.

Synthesis

The synthesis of this compound typically involves several key reactions:

- Formation of the Indole Core : Starting from indole derivatives, the indole structure is constructed through cyclization reactions.

- Introduction of the Pyrazole Moiety : The pyrazole ring is introduced via condensation reactions with appropriate hydrazones or hydrazines.

- Carboxamide Formation : The final step involves the conversion of a carboxylic acid derivative to the carboxamide using amine coupling agents.

These methods allow for flexibility in modifying functional groups to optimize biological activity .

Biological Activities

This compound exhibits a range of biological activities, primarily due to its unique structural characteristics. Research indicates that compounds with similar structures possess:

- Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation. For instance, it demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .

- Anti-inflammatory Properties : The compound has been reported to exhibit anti-inflammatory effects by modulating pathways associated with inflammation, potentially making it useful in treating inflammatory diseases .

- Antioxidant Effects : Research suggests that this compound may also possess antioxidant properties, which could contribute to its therapeutic profile in mitigating oxidative stress-related conditions.

Comparative Analysis with Similar Compounds

To understand its potential better, a comparative analysis with structurally similar compounds is beneficial. The following table summarizes some relevant compounds and their notable biological activities:

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| 1H-indole-3-carboxamide | Indole core with carboxamide | Anticancer, anti-inflammatory |

| 4-(1H-pyrazol-5-yl)aniline | Pyrazole substituted aniline | Antimicrobial |

| N,N-Dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide | Pyrrole derivative | Anticancer activity |

The uniqueness of this compound lies in its dual functionality derived from both indole and pyrazole structures, enhancing its pharmacological potential compared to other similar compounds.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Antitumor Activity : In vitro studies demonstrated that this compound significantly inhibited cell growth in various cancer models. For instance, research indicated an IC50 value of 0.39 µM against A549 cells, showcasing its potency as an anticancer agent .

- Mechanistic Studies : Molecular docking studies have suggested that this compound effectively interacts with enzymes involved in cancer progression and inflammation pathways. Such interactions provide insights into its mechanism of action and support further development as a therapeutic agent .

Q & A

Q. What are the common synthetic routes for preparing N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide?

- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. For example:

- Step 1 : Condensation of 1H-indole-3-carboxylic acid with 4-aminophenylpyrazole derivatives using coupling reagents like EDCI/HOBt .

- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol .

- Alternative Route : Mannich reactions involving pyrazole intermediates, as demonstrated in analogous systems .

Q. How is the molecular structure of this compound characterized in academic research?

- Methodological Answer : Structural validation employs:

- X-ray crystallography : Resolve bond lengths, angles, and intermolecular interactions (e.g., mean C–C bond length: 0.004 Å, R factor: 0.056) .

- NMR spectroscopy : - and -NMR to confirm proton environments (e.g., indole NH at ~12 ppm, pyrazole protons at 7–8 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to screen variables (temperature, solvent polarity, catalyst loading). For example, DMF at 80°C enhances coupling efficiency .

- In-situ monitoring : Employ FT-IR or LC-MS to track intermediate formation and adjust reaction time .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates .

Q. How can contradictions in biological activity data for this compound be resolved?

- Methodological Answer :

- Statistical modeling : Apply ANOVA or mixed-effects models to account for variability in assay conditions (e.g., cell line differences) .

- Dose-response reevaluation : Conduct IC titrations across multiple replicates to confirm potency trends .

- Structural analogs : Synthesize derivatives (e.g., fluorinated or methylated variants) to isolate structure-activity relationships (SAR) .

Q. What computational strategies are effective in designing derivatives of this compound for targeted applications?

- Methodological Answer :

- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .

- Molecular docking : Screen derivatives against protein targets (e.g., kinases) using AutoDock Vina; prioritize compounds with binding energies <−8 kcal/mol .

- Reaction path search : Apply ab initio methods to predict feasible synthetic routes for novel analogs .

Data Analysis and Validation

Q. How should researchers validate the purity of synthesized batches?

- Methodological Answer :

- HPLC-DAD/MS : Use reverse-phase C18 columns (ACN/water gradient) with UV detection at 254 nm; confirm purity >95% .

- Elemental analysis : Match experimental C/H/N percentages to theoretical values (tolerance: ±0.4%) .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent screening : Test mixed solvents (e.g., DCM/hexane, THF/water) to induce slow evaporation .

- Seeding : Introduce microcrystals from prior batches to nucleate growth .

- Temperature gradients : Gradual cooling from 60°C to 4°C enhances crystal lattice formation .

Advanced Mechanistic Studies

Q. How can the electronic effects of substituents on the pyrazole ring modulate bioactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.